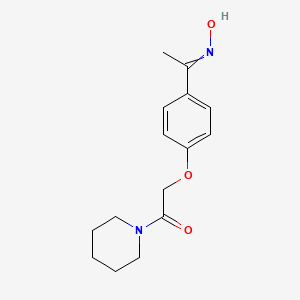

Pifoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31224-92-7 |

|---|---|

Molecular Formula |

C15H20N2O3 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C15H20N2O3/c1-12(16-19)13-5-7-14(8-6-13)20-11-15(18)17-9-3-2-4-10-17/h5-8,19H,2-4,9-11H2,1H3 |

InChI Key |

XUDSQIDNHJMBBW-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N/O)/C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Pifoxime's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders. Pifoxime, identified as a non-steroidal anti-inflammatory drug (NSAID), demonstrates therapeutic potential in modulating neuroinflammatory processes through its primary mechanism as a cyclooxygenase (COX) inhibitor. This technical guide delineates the core mechanism of action of this compound in the context of neuroinflammation, focusing on its interaction with COX-1 and COX-2 enzymes and the subsequent downstream effects on glial cells and inflammatory signaling cascades. This document provides a comprehensive overview of the pertinent signaling pathways, representative quantitative data from COX inhibitors, and detailed experimental protocols relevant to the study of this compound and similar compounds in neuroinflammation research.

Introduction to this compound and Neuroinflammation

This compound is a non-steroidal anti-inflammatory agent that acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] While specific research on this compound in the context of neuroinflammation is limited, its classification as a COX inhibitor provides a strong basis for understanding its potential therapeutic effects in the central nervous system (CNS).

Neuroinflammation is a complex biological response within the brain and spinal cord that is mediated by resident immune cells, primarily microglia and astrocytes.[2] While acute neuroinflammation is a protective mechanism, chronic activation of these glial cells contributes to neuronal damage and the progression of neurodegenerative diseases. Key molecular players in this process include prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.

Core Mechanism of Action: COX Inhibition

The primary mechanism of action of this compound in neuroinflammation is the inhibition of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[2]

-

COX-1 in Neuroinflammation: COX-1 is constitutively expressed in the brain, with its primary localization in microglia.[2][3] It is considered a key player in the initial phase of the neuroinflammatory response. Upon activation by inflammatory stimuli, microglia rapidly produce prostaglandins via COX-1, contributing to the immediate inflammatory cascade.[2][3]

-

COX-2 in Neuroinflammation: In contrast to COX-1, COX-2 is typically expressed at low levels in the healthy brain but is significantly upregulated in microglia and astrocytes following inflammatory insults.[4][5] This induction of COX-2 leads to a sustained production of prostaglandins, amplifying and prolonging the neuroinflammatory state.

By inhibiting both COX-1 and COX-2, this compound can effectively reduce the synthesis of pro-inflammatory prostaglandins in the CNS, thereby dampening the neuroinflammatory response.

Signaling Pathways Modulated by this compound

The anti-neuroinflammatory effects of this compound are mediated through the modulation of key signaling pathways downstream of COX inhibition.

Prostaglandin Synthesis Pathway

The most direct pathway affected by this compound is the prostaglandin synthesis pathway. By blocking the conversion of arachidonic acid to PGH2, this compound prevents the formation of various prostaglandins, most notably PGE2, which is a potent mediator of neuroinflammation.

Microglia and Astrocyte Activation

PGE2, produced by activated microglia and astrocytes, acts in an autocrine and paracrine manner to further stimulate these cells, creating a positive feedback loop that sustains neuroinflammation. By reducing PGE2 levels, this compound can decrease the activation of microglia and astrocytes, leading to a reduction in the release of other pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS).

Downstream Pro-inflammatory Signaling

PGE2 exerts its pro-inflammatory effects by binding to its receptors (EP1-4) on glial cells and neurons.[6][7] This binding can activate various downstream signaling pathways, including the NF-κB pathway, which is a central regulator of inflammatory gene expression.[3] this compound, by lowering PGE2 levels, indirectly suppresses the activation of these pro-inflammatory signaling cascades.

Quantitative Data on COX Inhibitor Effects in Neuroinflammation

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for COX inhibitors in the context of neuroinflammation.

Table 1: In Vitro Inhibition of COX Enzymes by a Representative COX Inhibitor

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Representative COX Inhibitor | 0.5 | 0.05 | 10 |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is hypothetical and for illustrative purposes.

Table 2: Representative Effects of a COX Inhibitor on Inflammatory Markers in an In Vitro Microglia Model

| Treatment | PGE2 Production (% of LPS control) | TNF-α Release (% of LPS control) | Nitric Oxide Production (% of LPS control) |

| Control | < 1 | < 1 | < 1 |

| LPS (1 µg/mL) | 100 | 100 | 100 |

| LPS + Representative COX Inhibitor (1 µM) | 25 | 60 | 70 |

LPS (lipopolysaccharide) is used to induce an inflammatory response in microglia. Data is hypothetical and for illustrative purposes.

Table 3: Representative In Vivo Effects of a COX Inhibitor in a Mouse Model of Neuroinflammation

| Treatment Group | Brain PGE2 Levels (pg/mg tissue) | Microglial Activation Marker (Iba-1) (% of LPS group) | Pro-inflammatory Cytokine mRNA (IL-1β) (fold change vs. control) |

| Vehicle Control | 10 | N/A | 1 |

| LPS Injection | 150 | 100 | 20 |

| LPS + Representative COX Inhibitor | 40 | 50 | 8 |

Data is hypothetical and for illustrative purposes based on typical findings in the literature.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-neuroinflammatory effects of COX inhibitors like this compound.

In Vitro COX Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting COX-1 and COX-2 enzymes.

Methodology:

-

Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (this compound at various concentrations) in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Microglial Cell Culture Model of Neuroinflammation

Objective: To evaluate the effect of this compound on the inflammatory response of microglial cells.

Methodology:

-

Primary microglia or a microglial cell line (e.g., BV-2) are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

After a 24-hour incubation period, the cell culture supernatant is collected to measure the levels of secreted inflammatory mediators (e.g., PGE2, TNF-α, IL-6, nitric oxide) using ELISA or Griess assay.

-

The cells are harvested for analysis of protein expression (e.g., COX-2, iNOS) by Western blotting or gene expression by quantitative real-time PCR (qRT-PCR).

In Vivo Mouse Model of LPS-Induced Neuroinflammation

Objective: To assess the in vivo efficacy of this compound in a model of acute neuroinflammation.

Methodology:

-

Adult mice are administered this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a pre-determined time, neuroinflammation is induced by intracerebroventricular (ICV) or intraperitoneal (IP) injection of LPS.

-

At various time points post-LPS injection, animals are euthanized, and brain tissue is collected.

-

One hemisphere of the brain can be used for biochemical analyses, such as measuring levels of prostaglandins and cytokines by ELISA or mass spectrometry.

-

The other hemisphere can be fixed for immunohistochemical analysis of microglial and astrocytic activation (using markers like Iba-1 and GFAP, respectively) and neuronal damage.

Conclusion

This compound, as a dual COX-1/2 inhibitor, holds promise as a therapeutic agent for neurological conditions with a significant neuroinflammatory component. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, allows for the modulation of key inflammatory pathways in the central nervous system. By reducing the production of pro-inflammatory mediators and dampening the activation of microglia and astrocytes, this compound has the potential to mitigate the detrimental effects of chronic neuroinflammation. Further research, including specific in vitro and in vivo studies on this compound, is warranted to fully elucidate its therapeutic potential and to establish a detailed profile of its efficacy and safety in the context of neuroinflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Investigating the role of prostaglandin E2 mediated neuroinflammation in models of neurodegeneration | Stanford Digital Repository [purl.stanford.edu]

- 7. Inflammatory prostaglandin E2 signaling in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroxicam's COX-1 vs. COX-2 Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is widely utilized for its analgesic and anti-inflammatory properties in the management of various musculoskeletal and joint disorders. The therapeutic effects of Piroxicam, like other NSAIDs, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of Piroxicam's selectivity profile for the two main isoforms of the COX enzyme, COX-1 and COX-2. Understanding this selectivity is crucial for comprehending its efficacy and potential side-effect profile.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators.[1][2] There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.[1][2]

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the production of prostaglandins at sites of inflammation.[1][2]

The relative inhibition of these two isoforms by an NSAID determines its therapeutic efficacy and its potential for adverse effects. While the inhibition of COX-2 is largely responsible for the anti-inflammatory effects of NSAIDs, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications.[2]

Data Presentation: Quantitative Analysis of COX-1 and COX-2 Inhibition

The selectivity of Piroxicam for COX-1 versus COX-2 is quantified by its half-maximal inhibitory concentration (IC50) for each enzyme. A lower IC50 value indicates a higher inhibitory potency. The following tables summarize the IC50 values for Piroxicam against COX-1 and COX-2 from various studies.

| Study/Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Peripheral Monocytes | 47 | 25 | 1.9 | [3] |

| Recombinant Human Enzyme | 0.76 | 8.99 | 0.08 | [1] |

Note on Selectivity Ratios: A selectivity ratio greater than 1 indicates a preference for COX-2 inhibition, while a ratio less than 1 suggests a preference for COX-1 inhibition. Based on the available data, Piroxicam is generally considered to be a non-selective COX inhibitor, with some studies indicating a slight preference for COX-1 inhibition.[1][3]

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity of Piroxicam is commonly performed using the human whole blood assay. This ex vivo method provides a more physiologically relevant assessment of drug activity compared to assays using purified enzymes.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of Piroxicam for COX-1 and COX-2 in a human whole blood matrix.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to blood clotting. Platelets are the primary source of TXB2 and predominantly express COX-1.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS). Monocytes, when stimulated with LPS, induce the expression of COX-2.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Piroxicam standard solutions of varying concentrations.

-

Lipopolysaccharide (LPS) from E. coli.

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2.

-

Incubator, centrifuge, and other standard laboratory equipment.

Procedure:

COX-1 Assay:

-

Aliquots of whole blood are incubated with various concentrations of Piroxicam or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.

-

Blood clotting is initiated and allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.

-

The reaction is stopped, and serum is separated by centrifugation.

-

The concentration of TXB2 in the serum is quantified using an EIA kit.

COX-2 Assay:

-

Aliquots of heparinized whole blood are incubated with various concentrations of Piroxicam or vehicle control.

-

LPS is added to the blood samples to induce COX-2 expression in monocytes.

-

The samples are incubated for an extended period (e.g., 24 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is quantified using an EIA kit.

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each Piroxicam concentration relative to the vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the Piroxicam concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Arachidonic Acid Metabolism

Caption: Arachidonic Acid Metabolism and Piroxicam's Mechanism of Action.

Experimental Workflow for Determining COX Selectivity

Caption: Human Whole Blood Assay Workflow for COX-1/COX-2 Selectivity.

Conclusion

Piroxicam is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its therapeutic benefits in reducing pain and inflammation are derived from the inhibition of COX-2, while its potential for gastrointestinal side effects is linked to the inhibition of the constitutively active COX-1 isoform. The human whole blood assay provides a robust and physiologically relevant method for quantifying the inhibitory activity of Piroxicam against both COX isoforms. A thorough understanding of Piroxicam's COX selectivity profile is essential for its safe and effective use in clinical practice and for guiding the development of future anti-inflammatory agents with improved safety profiles.

References

- 1. Piroxicam, cyclooxygenase-1 (COX-1) inhibitor (CAS 36322-90-4) | Abcam [abcam.com]

- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Pifoxime's Anti-Inflammatory Effects: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific in vitro data on the anti-inflammatory effects of Pifoxime. This guide has been constructed using data from its parent compound, Piroxicam, a structurally and functionally similar non-steroidal anti-inflammatory drug (NSAID), to provide a representative technical overview. The experimental protocols and data presented herein are based on studies conducted with Piroxicam and should be adapted and validated specifically for this compound in a research setting.

Introduction

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) and is recognized as a Cyclooxygenase (COX)-1 and COX-2 inhibitor[1]. The inhibition of COX enzymes is a cornerstone of the anti-inflammatory action of NSAIDs, as it blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever[2][3][4]. This technical guide provides an in-depth overview of the potential in vitro anti-inflammatory properties of this compound, drawing upon the established mechanisms of the closely related compound, Piroxicam. The guide details experimental protocols to characterize its effects on key inflammatory pathways and presents expected quantitative outcomes in structured tables.

Core Mechanism of Action: COX Inhibition

This compound, like Piroxicam, is expected to exert its primary anti-inflammatory effect by inhibiting both COX-1 and COX-2 enzymes. This non-selective inhibition reduces the production of prostaglandins from arachidonic acid[3][4].

Table 1: Piroxicam COX Inhibition Data

| Enzyme | IC₅₀ (μM) | Assay Method | Source |

| COX-1 | 2.5 | Whole blood assay | [5] (representative) |

| COX-2 | 0.1 | Whole blood assay | [5] (representative) |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols for In Vitro Characterization

To comprehensively characterize the anti-inflammatory effects of this compound in vitro, a series of established assays can be employed. These protocols are designed to assess its impact on inflammatory mediators, signaling pathways, and enzyme activity.

Cell Culture and Inflammatory Stimulation

-

Cell Line: RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies[6].

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages and is typically used at a concentration of 1 µg/mL to stimulate the production of inflammatory mediators[6][7].

Assessment of COX Enzyme Inhibition

Protocol: Whole Blood Assay for COX-1 and COX-2 Inhibition

-

Blood Collection: Obtain fresh human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or a vehicle control for 1 hour at 37°C.

-

COX-1 Activity (Thromboxane B₂ Production):

-

Allow the blood to clot for 1 hour at 37°C to induce platelet activation and subsequent COX-1-mediated thromboxane A₂ (TXA₂) synthesis, which is rapidly converted to its stable metabolite, thromboxane B₂ (TXB₂).

-

Centrifuge the samples to separate the serum.

-

Measure TXB₂ levels in the serum using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

COX-2 Activity (Prostaglandin E₂ Production):

-

To another set of blood aliquots, add LPS (10 µg/mL) and incubate for 24 hours at 37°C to induce COX-2 expression and activity.

-

Centrifuge the samples to separate the plasma.

-

Measure prostaglandin E₂ (PGE₂) levels in the plasma by ELISA.

-

-

Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of TXB₂ (IC₅₀ for COX-1) and PGE₂ (IC₅₀ for COX-2) production.

Quantification of Pro-Inflammatory Cytokine Production

Protocol: Cytokine Measurement in LPS-Stimulated Macrophages

-

Cell Seeding: Seed RAW 264.7 macrophages in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatants using specific ELISA kits.

-

Data Analysis: Determine the dose-dependent effect of this compound on the production of each cytokine.

Table 2: Expected Effect of Piroxicam on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Piroxicam Concentration | % Inhibition (relative to LPS control) |

| TNF-α | 10 µM | 40-60% |

| IL-6 | 10 µM | 30-50% |

| IL-1β | 10 µM | 35-55% |

Note: These are representative expected values based on the known activity of NSAIDs. Actual results may vary.

Analysis of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Activation

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates, pre-treat with this compound, and stimulate with LPS as described previously.

-

Protein Extraction: Lyse the cells at various time points (e.g., 0, 15, 30, 60 minutes) post-LPS stimulation to capture signaling events.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., phospho-p65, total p65; phospho-IκBα, total IκBα; phospho-p38, total p38; phospho-ERK1/2, total ERK1/2; phospho-JNK, total JNK).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the activation of these pathways.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key inflammatory signaling pathways potentially modulated by this compound.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: MAPK Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the in vitro anti-inflammatory effects of this compound.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This technical guide outlines a comprehensive in vitro strategy for characterizing the anti-inflammatory effects of this compound. By leveraging established protocols and drawing parallels with the well-studied NSAID Piroxicam, researchers can systematically evaluate this compound's inhibitory effects on COX enzymes, pro-inflammatory cytokine production, and key inflammatory signaling pathways. The provided experimental designs and data presentation formats offer a robust framework for generating the necessary data to elucidate the molecular mechanisms underlying this compound's anti-inflammatory properties. It is imperative that future research focuses on generating specific data for this compound to confirm and extend the findings projected in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. What is the mechanism of Piroxicam? [synapse.patsnap.com]

- 4. ijirt.org [ijirt.org]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

Pifoxime and Its Impact on Prostaglandin Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifoxime is classified as a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] This inhibition curtails the biosynthesis of prostaglandins, crucial lipid compounds that mediate inflammation, pain, and fever. This technical guide provides an in-depth exploration of the mechanistic action of this compound on the prostaglandin synthesis pathway, contextualized within the broader class of NSAIDs. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this paper will leverage comparative data from other well-characterized NSAIDs to illustrate the principles of COX inhibition. Detailed experimental protocols for assessing such activity are also provided, alongside visualizations of the relevant biological pathways and experimental workflows.

Introduction to Prostaglandin Synthesis and Inflammation

Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. They are key mediators in a variety of physiological and pathological processes, including inflammation, pain signaling, regulation of blood flow, and protection of the gastric mucosa. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Subsequently, the cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, including prostaglandin E2 (PGE2), which is a potent inflammatory mediator.

The inflammatory response is a complex biological process involving the activation of immune cells and the release of various signaling molecules. Prostaglandins, particularly those produced via the COX-2 pathway, play a central role in amplifying the inflammatory cascade, leading to the classic signs of inflammation: redness, swelling, heat, and pain.

Mechanism of Action of this compound as a COX Inhibitor

This compound, as a COX-1/2 inhibitor, exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the active site of both cyclooxygenase isoforms.[1] By inhibiting COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to PGH2, thereby reducing the production of downstream prostaglandins that mediate inflammation and pain.

The dual inhibition of COX-1 and COX-2 is a characteristic feature of many traditional NSAIDs. While the inhibition of COX-2 is largely responsible for the anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to some of the common side effects associated with NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the stomach lining.

Signaling Pathway: Arachidonic Acid to Prostaglandins

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by COX inhibitors like this compound.

Quantitative Analysis of COX Inhibition

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | 12 | 80 | 0.15 |

| Naproxen | Data not available | Data not available | Data not available |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Piroxicam | 47 | 25 | 1.9 |

| Celecoxib | 82 | 6.8 | 12 |

Data for comparator NSAIDs sourced from publicly available research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on prostaglandin synthesis and inflammation.

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Detection system: This can be a colorimetric, fluorometric, or mass spectrometry-based method to measure prostaglandin production. A common method is an ELISA for PGE2.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound dilution.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

-

Stop the reaction (e.g., by adding a stopping reagent or by acidification).

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Lipopolysaccharide (LPS)-Stimulated Monocyte Assay

This cell-based assay assesses the ability of a compound to inhibit prostaglandin production in a more physiologically relevant context.

Objective: To measure the inhibition of PGE2 production by a test compound in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

Materials:

-

Isolated human PBMCs or a monocyte cell line.

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (e.g., this compound).

-

PGE2 ELISA kit.

Procedure:

-

Culture the monocytes in a multi-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and prostaglandin synthesis.

-

Incubate the cells for an extended period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic method for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice).

-

Carrageenan solution (1% in saline).

-

Test compound (e.g., this compound) formulated for oral or intraperitoneal administration.

-

Positive control (e.g., Indomethacin).

-

Plethysmometer for measuring paw volume.

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, vehicle (control), or positive control to different groups of animals.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Conclusion

This compound is a non-steroidal anti-inflammatory drug that functions as a COX-1/2 inhibitor. Its mechanism of action involves the blockade of the cyclooxygenase enzymes, which are pivotal in the conversion of arachidonic acid to pro-inflammatory prostaglandins. While specific quantitative data on the inhibitory potency of this compound are not widely available, its functional profile can be understood within the well-established framework of NSAIDs. The experimental protocols detailed in this guide provide a robust basis for the evaluation of this compound and other novel anti-inflammatory compounds. Further research to elucidate the precise inhibitory kinetics and selectivity profile of this compound would be beneficial for a more complete understanding of its pharmacological properties.

References

The Enigmatic Compound: No Evidence of "Pifoxime" in Scientific Literature

Despite a comprehensive search of scientific and medical databases, no information has been found regarding a compound named "Pifoxime." This includes searches for its discovery, developmental history, chemical synthesis, preclinical and clinical studies, and mechanism of action.

The name "this compound" does not appear in established chemical, pharmaceutical, or clinical trial registries. It is possible that "this compound" is a typographical error, a misnomer for another compound, or a very early-stage internal designation for a molecule that has not yet been disclosed in public-facing scientific literature.

For researchers, scientists, and drug development professionals, it is crucial to work with accurately identified and documented compounds. Without any foundational data, it is impossible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested.

It is recommended to:

-

Verify the spelling and name of the compound. A small difference in the name can lead to entirely different molecules.

-

Check for alternative names or internal company codes. The compound might be known by a different identifier.

-

Consult the original source of the name "this compound." If it was mentioned in a specific context, that context might provide clues to its identity.

Until "this compound" can be correctly identified and located in the scientific literature, no further information can be provided.

Pifoxime Solubility: A Technical Guide for Researchers

Abstract

This technical guide addresses the solubility of Pifoxime in common laboratory solvents. As a critical parameter for drug development and in vitro studies, understanding a compound's solubility is paramount for researchers, scientists, and drug development professionals. This document provides a framework for determining the solubility of this compound, including a detailed experimental protocol. Due to the current lack of publicly available quantitative solubility data for this compound, this guide focuses on empowering researchers to generate this data independently. Included are templates for data presentation and visualizations to aid in experimental design and interpretation.

Introduction

This compound is a compound of interest within the scientific community. However, a thorough review of existing literature reveals a gap in the publicly available physicochemical data, specifically concerning its solubility in standard laboratory solvents. Solubility is a crucial determinant of a drug's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. In the laboratory setting, knowledge of a compound's solubility is essential for preparing stock solutions, designing assays, and ensuring the reliability and reproducibility of experimental results.

This guide provides a comprehensive, generalized protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[1][2][3][4][5][6] Additionally, it offers templates for data organization and graphical representations of experimental workflows and hypothetical signaling pathways to assist researchers in their investigations.

This compound Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| User Defined |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[4] It involves creating a saturated solution of the compound and then measuring its concentration.

Materials

-

This compound (solid form)

-

Solvents of interest (e.g., Water, Ethanol, DMSO, Methanol) of high purity

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, UV-Vis spectrophotometer)

Procedure

-

Preparation of Solvent: Prepare the desired solvent system. For aqueous solubility, use purified water or a buffered solution of a specific pH.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a glass vial or flask. An amount that is visually in excess after the equilibration period is sufficient.

-

Equilibration: Add a known volume of the solvent to the vial. Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-72 hours).[2][6]

-

Phase Separation: After equilibration, allow the suspension to settle. Then, separate the solid phase from the liquid phase by centrifugation or by letting the solid settle under gravity.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm).

-

Dilution: If necessary, accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Method Validation

To ensure the accuracy of the results, it is important to confirm that equilibrium has been reached. This can be done by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change significantly between the later time points.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Hypothetical Signaling Pathway Interaction

While the specific molecular targets and signaling pathways of this compound are not detailed in this guide, the following diagram provides a generic illustration of how a drug molecule might interact with a cellular signaling cascade. This is a template and does not represent the actual mechanism of this compound.

Conclusion

This technical guide provides a framework for researchers to determine the solubility of this compound in common laboratory solvents. While quantitative data is not currently available in the public domain, the detailed experimental protocol for the shake-flask method empowers scientists to generate this crucial data. The provided templates for data organization and visual workflows are intended to facilitate experimental design and data interpretation. The generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community for the continued research and development of this compound.

References

Methodological & Application

Application Notes and Protocols for Oxime Compounds in Rodent Models

Note: The term "Pifoxime" did not yield specific results in the scientific literature. It is likely a misspelling of a known oxime compound. This document provides a detailed overview of the dosage, administration, and experimental protocols for representative oxime compounds, primarily Pralidoxime , used in rodent models. Pharmacokinetic data for a related oxime, Pyribenzoxim , is also included to provide a broader context for researchers.

Introduction to Oxime Compounds

Oxime compounds, such as Pralidoxime (2-PAM), are primarily recognized for their role as cholinesterase reactivators.[1][2][3][4][5] They are crucial in the treatment of organophosphate pesticide and nerve agent poisoning.[1][2][3][4] Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylation, leading to an accumulation of acetylcholine and subsequent neuromuscular dysfunction.[1][3] Pralidoxime acts by binding to the organophosphate-inhibited AChE and removing the phosphoryl group, thereby restoring the enzyme's function.[2][3][5]

Quantitative Data: Dosage and Pharmacokinetics

The following tables summarize key quantitative data for Pralidoxime and Pyribenzoxim in rodent models. It is important to note that optimal dosage can vary based on the specific organophosphate, the severity of poisoning, and the rodent strain.

Table 1: Pralidoxime Dosage in Rodent Models

| Parameter | Mouse | Rat | Reference |

| Therapeutic Dose Range | 25-50 mg/kg | 25-50 mg/kg | General toxicological data |

| Route of Administration | Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC) | Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC) | [6][7][8][9][10] |

Note: The therapeutic dose can be highly dependent on the specific organophosphate agent being antagonized. Researchers should consult specific studies for the agent they are investigating.

Table 2: Pharmacokinetic Parameters of Pyribenzoxim in Male Sprague-Dawley Rats (Oral Administration of 1000 mg/kg)

| Parameter | Value | Unit | Reference |

| Tmax (Time to maximum concentration) | 12 | hours | [11] |

| Cmax (Maximum concentration) | 372 | µg equiv g-1 | [11] |

| Half-life (t1/2) | 53 | hours | [11] |

| AUC0-168h (Area under the curve) | 28,400 | µg equiv h g-1 | [11] |

| Excretion | Majority in feces (88.6%) | % of dose | [11] |

Experimental Protocols

The following are generalized protocols for the administration of oxime compounds to rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[6][7]

Preparation of Dosing Solution

-

Determine the appropriate vehicle. Pralidoxime chloride is soluble in water. For other oximes, consult solubility data. The vehicle should be sterile and isotonic, such as 0.9% saline.

-

Calculate the required concentration. Based on the desired dose (mg/kg) and the average weight of the rodents, calculate the concentration of the dosing solution. Ensure the final injection volume is within recommended limits (see Table 3).

-

Prepare the solution. Under sterile conditions, dissolve the oxime compound in the vehicle. The solution can be filtered through a 0.22 µm filter to ensure sterility.[6]

Table 3: Recommended Maximum Injection Volumes for Rodents

| Route | Mouse | Rat | Reference |

| Intravenous (IV) | 0.2 ml | 0.5 ml | [6][7] |

| Intraperitoneal (IP) | 0.5 ml | 1-2 ml | [7] |

| Subcutaneous (SC) | 0.5 ml | 1-2 ml | [7] |

| Oral (PO) | 1-5 ml/kg | 5 ml/kg | [6] |

Administration Routes

-

Restrain the animal. Proper restraint is crucial for accurate and safe injection. For rats, a two-person technique may be necessary.[7]

-

Locate the injection site. The injection should be in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[8][9]

-

Insert the needle. Use a 23-25 gauge needle. Insert the needle at a 30-45 degree angle.[8]

-

Aspirate. Gently pull back on the plunger to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

-

Inject the solution. Slowly inject the dosing solution into the peritoneal cavity.

-

Restrain the animal. Use a suitable restraint device to immobilize the tail.

-

Dilate the tail vein. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.

-

Insert the needle. Using a 25-27 gauge needle, insert it into the vein parallel to the tail.

-

Confirm placement. A small flash of blood in the needle hub confirms proper placement.

-

Inject slowly. Administer the solution slowly. If swelling occurs, the needle has likely slipped out of the vein, and the injection should be stopped.[7]

-

Restrain the animal.

-

Lift the skin. Tent the loose skin over the back or neck.[7][8]

-

Insert the needle. Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

-

Aspirate. Gently pull back the plunger to check for blood.

-

Inject the solution.

-

Restrain the animal.

-

Measure the gavage needle. Measure the distance from the tip of the animal's nose to the last rib to ensure the needle will reach the stomach.

-

Insert the gavage needle. Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus.[9] Do not force the needle.

-

Administer the dose. Once the needle is in the stomach, administer the solution.

Visualizations

Signaling Pathway: Mechanism of Pralidoxime

Caption: Mechanism of Pralidoxime in reactivating inhibited acetylcholinesterase.

Experimental Workflow: Rodent Pharmacokinetic Study

Caption: General workflow for a pharmacokinetic study of an oxime compound in rodents.

References

- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. Pralidoxime - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. youtube.com [youtube.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. m.youtube.com [m.youtube.com]

- 11. In vivo pharmacokinetics of pyribenzoxim in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Using Pifoxime in Primary Cell Cultures

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

A critical review of existing literature has revealed no compound by the name of "Pifoxime." It is highly probable that this is a typographical error and the intended compound is "Pralidoxime." Pralidoxime, also known as 2-PAM, is a well-documented oxime compound used as a cholinesterase reactivator.[1][2][3] It is primarily indicated for the treatment of organophosphate poisoning.[1][4][5]

This document will proceed under the assumption that the compound of interest is Pralidoxime and will provide detailed application notes and protocols for its use in primary cell cultures based on its known mechanism of action.

Introduction to Pralidoxime

Pralidoxime functions as an antidote to organophosphate-based nerve agents and pesticides.[2][5] Organophosphates inhibit the enzyme acetylcholinesterase (AChE) by phosphorylating its active site, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[1][5] Pralidoxime reactivates AChE by binding to the phosphorylated enzyme and removing the phosphate group, thereby restoring normal cholinergic function.[4][5]

In the context of primary cell culture, Pralidoxime can be utilized to study the mechanisms of neurotoxicity, neuroprotection, and the efficacy of potential antidotes against organophosphate-induced cellular damage.

Mechanism of Action and Signaling Pathway

The primary mechanism of Pralidoxime is the reactivation of acetylcholinesterase.[4][5] This action directly counteracts the effects of organophosphate poisoning at the cellular level. The relevant signaling pathway involves the cholinergic system.

Caption: Cholinergic Synapse Signaling and Pralidoxime's Mechanism of Action.

Experimental Protocols

General Guidelines for Primary Cell Culture

Protocols for primary cell culture can vary significantly depending on the cell type. However, some general best practices apply[6][7][8]:

-

Aseptic Technique: All procedures should be conducted in a sterile environment, such as a biological safety cabinet, to prevent microbial contamination.

-

Sterilization: All media, reagents, and equipment must be sterilized, typically by filtration or autoclaving.

-

Cell Source and Isolation: The method of tissue dissociation (enzymatic or mechanical) should be optimized for the specific primary cell type.

-

Culture Media: The choice of culture medium and supplements (e.g., serum, growth factors) is critical for cell viability and growth.

-

Incubation: Maintain appropriate temperature, humidity, and CO2 levels for the specific cell type.

Protocol for Assessing Pralidoxime Efficacy in Primary Neuronal Cultures

This protocol outlines a method to evaluate the neuroprotective effects of Pralidoxime against organophosphate-induced cytotoxicity in primary neuronal cultures.

Materials:

-

Primary neuronal cells (e.g., from rodent cortex or hippocampus)

-

Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)

-

Organophosphate compound (e.g., paraoxon)

-

Pralidoxime chloride

-

Phosphate-buffered saline (PBS)

-

Cell viability assay kit (e.g., MTT, LDH)

-

Multi-well culture plates

Procedure:

-

Cell Seeding: Plate primary neurons in multi-well plates at a predetermined density and allow them to adhere and mature for a time appropriate for the cell type.

-

Organophosphate Exposure: Treat the cells with varying concentrations of the organophosphate to determine the EC50 (half-maximal effective concentration) for cytotoxicity.

-

Pralidoxime Treatment: In a separate experiment, co-administer a fixed, cytotoxic concentration of the organophosphate with a range of Pralidoxime concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Cytotoxicity Assessment: Measure cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Caption: Experimental workflow for assessing Pralidoxime efficacy.

Data Presentation

Quantitative data from Pralidoxime experiments in primary cell cultures should be presented in a clear and structured format.

Table 1: Dose-Response of an Organophosphate on Primary Neuronal Viability

| Organophosphate Conc. (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 85 | 4.8 |

| 10 | 52 | 6.1 |

| 100 | 15 | 3.5 |

| 1000 | 2 | 1.1 |

Table 2: Neuroprotective Effect of Pralidoxime on Organophosphate-Treated Primary Neurons

| Pralidoxime Conc. (µM) | Cell Viability (%) with 10 µM Organophosphate | Standard Deviation |

| 0 | 52 | 6.1 |

| 1 | 65 | 5.9 |

| 10 | 88 | 4.7 |

| 100 | 95 | 5.3 |

| 1000 | 96 | 5.0 |

Conclusion

While "this compound" appears to be a misnomer, the study of Pralidoxime in primary cell cultures offers a valuable model for investigating the cellular and molecular mechanisms of organophosphate neurotoxicity and the efficacy of therapeutic interventions. The protocols and data presentation formats provided herein serve as a comprehensive guide for researchers in this field. It is crucial to adapt these protocols to the specific primary cell type and experimental objectives.

References

- 1. Pralidoxime - Wikipedia [en.wikipedia.org]

- 2. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Primary Cell Culture Protocol [cellbiologics.com]

- 7. Cell Culture Protocols [cellbiologics.com]

- 8. Preparation of a High-quality Primary Cell Culture from Fish Pituitaries - PMC [pmc.ncbi.nlm.nih.gov]

Application of Piroxicam in Preclinical Models of Psychiatric Disorders

Disclaimer: The term "Pifoxime" did not yield any specific information in scientific literature. Based on phonetic similarity, this document provides information on Piroxicam , a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its potential effects in preclinical models of psychiatric disorders, particularly depression.

Application Notes

Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated potential therapeutic applications in preclinical models of psychiatric disorders, notably in the context of depression.[1][2] While its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing inflammation, emerging research suggests its utility in modulating neuroinflammatory pathways that are increasingly implicated in the pathophysiology of depression.[1][2] The antidepressant-like effects of Piroxicam are hypothesized to be mediated, at least in part, through the serotonergic system.[2]

Studies in animal models of Parkinson's disease, which often presents with depressive symptoms, have shown that Piroxicam treatment can reverse the onset of depressive-like behaviors.[1] This effect was associated with the prevention of a reduction in hippocampal serotonin (5-HT) levels.[1] Furthermore, in rodent models of depression, acute administration of Piroxicam has been shown to produce antidepressant-like effects in the forced swim test, a standard behavioral assay for screening potential antidepressant compounds.[2] This behavioral effect was correlated with an increase in hippocampal serotonin levels.[2] The potentiation of this effect when co-administered with the selective serotonin reuptake inhibitor (SSRI) sertraline, and its blockage by a non-selective serotonin receptor antagonist, further supports the involvement of the serotonergic system in Piroxicam's mechanism of action in these models.[2]

These findings suggest that Piroxicam may exert its antidepressant-like effects by mitigating neuroinflammation, which in turn influences serotonergic neurotransmission. This positions Piroxicam as a compound of interest for researchers investigating the interplay between inflammation and psychiatric disorders. Its potential application in animal models can help elucidate the role of neuroinflammation in depression and explore the therapeutic potential of anti-inflammatory agents as adjuncts to traditional antidepressant therapies.

Quantitative Data Summary

Table 1: Effects of Piroxicam on Depressive-Like Behavior and Neurochemistry

| Model | Species | Piroxicam Dose | Behavioral Test | Key Behavioral Finding | Key Neurochemical Finding | Reference |

| 6-OHDA model of Parkinson's disease | Rat | Not specified | Sucrose Preference Test | Reversed the reduction in sucrose preference | Prevented the reduction of hippocampal 5-HT levels | [1] |

| Normal | Rat | 10 mg/kg | Forced Swim Test | Decreased immobility time | Increased hippocampal serotonin (5-HT) levels | [2] |

| Normal | Rat | 10 mg/kg (with 10 mg/kg Sertraline) | Forced Swim Test | Potentiated the decrease in immobility time | Not specified | [2] |

| Normal | Rat | 10 mg/kg (with 3 mg/kg Pizotifen) | Forced Swim Test | Counteracted the antidepressant-like effect | Not specified | [2] |

Experimental Protocols

Protocol 1: Assessment of Antidepressant-Like Effects using the Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like properties of Piroxicam in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

Piroxicam

-

Vehicle (e.g., 0.9% saline with a suspending agent)

-

Forced swim test apparatus (a transparent cylinder, 40 cm high, 20 cm in diameter, filled with water at 23-25°C to a depth of 30 cm)

-

Video recording equipment

-

Stopwatch

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

-

Drug Administration:

-

Divide animals into treatment groups (e.g., Vehicle control, Piroxicam 10 mg/kg).

-

Administer Piroxicam or vehicle orally (p.o.) via gavage. A common protocol involves three administrations: 24 hours, 5 hours, and 1 hour before the test.[2]

-

-

Forced Swim Test:

-

Pre-test session (Day 1): Place each rat individually into the swim cylinder for a 15-minute habituation session. This is to induce a state of behavioral despair.

-

Test session (Day 2): 24 hours after the pre-test, place the rats back into the cylinder for a 5-minute test session.

-

Record the entire 5-minute session for later analysis.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test.

-

Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the Piroxicam-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time in the Piroxicam group is indicative of an antidepressant-like effect.

-

Protocol 2: Neurochemical Analysis of Hippocampal Serotonin Levels

Objective: To determine the effect of Piroxicam on serotonin (5-HT) concentrations in the rat hippocampus.

Materials:

-

Brain tissue from animals treated as in Protocol 1

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

-

Homogenizer

-

Centrifuge

-

Perchloric acid

-

Mobile phase and standards for 5-HT

Procedure:

-

Tissue Collection: Immediately following the behavioral test, euthanize the animals by decapitation.

-

Brain Dissection: Rapidly dissect the hippocampus on an ice-cold plate.

-

Sample Preparation:

-

Weigh the hippocampal tissue.

-

Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 15,000 rpm for 20 minutes at 4°C).

-

Collect the supernatant and filter it.

-

-

HPLC Analysis:

-

Inject a sample of the supernatant into the HPLC system.

-

Separate the monoamines using a reverse-phase column.

-

Detect 5-HT using an electrochemical detector.

-

-

Quantification:

-

Calculate the concentration of 5-HT in the samples by comparing the peak areas with those of known standards.

-

Express the results as ng of 5-HT per gram of wet tissue.

-

-

Data Analysis:

-

Compare the hippocampal 5-HT levels between the Piroxicam-treated group and the vehicle control group using an appropriate statistical test.

-

Visualizations

Caption: Proposed mechanism of Piroxicam's antidepressant-like effects.

Caption: Workflow for investigating Piroxicam in a depression model.

References

Application Notes and Protocols for the In Vivo Administration of Pralidoxime

Topic: Preparation of Pralidoxime for In Vivo Research Audience: Researchers, scientists, and drug development professionals.

Introduction

Pralidoxime, often referred to as 2-PAM, is a cholinesterase reactivator. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system, after its inhibition by organophosphate compounds.[1][2][3] Organophosphates cause an accumulation of acetylcholine, leading to a cholinergic crisis characterized by symptoms such as muscle weakness, respiratory distress, and in severe cases, death.[1] Pralidoxime works by binding to the organophosphate-inhibited AChE and removing the phosphoryl group, thereby restoring the enzyme's function.[1][2][3] Due to its role as a critical antidote, its preparation and administration in preclinical in vivo models are of significant interest for toxicological and pharmacological research.

These application notes provide detailed protocols for the preparation and administration of Pralidoxime for in vivo research, with a focus on rodent models.

Data Presentation

Pralidoxime Solubility

| Solvent | Solubility | Reference |

| Water | Freely Soluble | [4] |

| 0.1 N HCl | Freely Soluble | [4] |

| Methanol | Freely Soluble | [4] |

| 0.1 N NaOH | Soluble | [4] |

| Ethanol | Slightly Soluble | [4] |

| Phosphate Buffer (pH 6.8) | Slightly Soluble | [4] |

In Vivo Dosages and Administration Routes in Rodent Models

| Animal Model | Administration Route | Dosage Range (mg/kg) | Vehicle | Study Context | Reference |

| Mice | Intramuscular (IM) | 10 - 150 | Isotonic Saline | Paraoxon-induced toxicity | [5] |

| Mice | Intraperitoneal (IP) | 12.5 - 37.5 | 5% Sucrose Solution | Paraoxon poisoning | [6][7] |

| Mice | Intraperitoneal (IP) | 25 - 100 | Normal Saline | Carbaryl poisoning | [8] |

| Rats | Intramuscular (IM) | 50 | Not specified | Paraoxon-induced toxicity | [9] |

Experimental Protocols

Preparation of Pralidoxime Chloride Solution for Injection

This protocol describes the preparation of a 10 mg/mL stock solution of Pralidoxime chloride suitable for in vivo administration in rodents.

Materials:

-

Pralidoxime chloride powder

-

Sterile isotonic saline solution (0.9% NaCl) or 5% sucrose solution

-

Sterile vials

-

Sterile filters (0.22 µm)

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required amount of Pralidoxime chloride: Determine the total volume of the solution needed and calculate the mass of Pralidoxime chloride required to achieve a final concentration of 10 mg/mL.

-

Weigh the Pralidoxime chloride: Accurately weigh the calculated amount of Pralidoxime chloride powder using an analytical balance.

-

Dissolve the powder: Aseptically transfer the weighed powder into a sterile vial. Add the desired volume of sterile isotonic saline or 5% sucrose solution.

-

Ensure complete dissolution: Vortex the vial until the Pralidoxime chloride is completely dissolved. The solution should be clear and free of any particulate matter.

-

Sterile filtration: For intravenous administration, it is critical to sterile-filter the solution using a 0.22 µm sterile filter into a new sterile vial to remove any potential microbial contamination. For other routes like intraperitoneal or subcutaneous, this step is highly recommended to ensure sterility.

-

Storage: Pralidoxime solutions should be stored at +4°C and can be stable for up to one month.[5] For longer-term storage, consult stability studies, as degradation can be influenced by pH and storage container.[10]

Administration Protocols for In Vivo Rodent Studies

General Considerations:

-

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

The volume of injection should be appropriate for the size of the animal. For mice, intraperitoneal injections should generally not exceed 10 ml/kg.[11]

-

Use appropriate needle sizes for the chosen administration route and animal size (e.g., 25-27 gauge for mice).[11]

Intraperitoneal (IP) Injection in Mice:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen.

-

Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[11]

-

Injection: Insert the needle at a 10-20 degree angle. Aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.

-

Administer the solution: Inject the prepared Pralidoxime solution smoothly.

-

Post-injection monitoring: Monitor the animal for any adverse reactions.

Intramuscular (IM) Injection in Mice:

-

Animal Restraint: Restrain the mouse to immobilize a hind limb.

-

Injection Site: The quadriceps muscle of the thigh is a common site for IM injections.

-

Injection: Insert the needle into the muscle mass.

-

Administer the solution: Inject the Pralidoxime solution.

-

Post-injection monitoring: Observe the animal for any signs of distress or lameness.

Subcutaneous (SC) Injection in Mice:

-

Animal Restraint: Gently restrain the mouse and lift the loose skin between the shoulder blades to form a tent.

-

Injection: Insert the needle at the base of the skin tent.

-

Administer the solution: Inject the Pralidoxime solution. A small bleb will form under the skin.

-

Post-injection monitoring: Monitor the injection site for any signs of irritation.

Mandatory Visualization

Caption: Mechanism of Pralidoxime in reactivating inhibited AChE.

Caption: Experimental workflow for Pralidoxime preparation and administration.

References

- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. jddtonline.info [jddtonline.info]

- 5. High Dose of Pralidoxime Reverses Paraoxon-Induced Respiratory Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Pralidoxime Nanocomplex Formulation Targeting Transferrin Receptors for Reactivation of Brain Acetylcholinesterase After Exposure of Mice to an Anticholinesterase Organophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

Modulating Immune Responses In Vitro with Poly(2-isopropenyl-2-oxazoline) (PIPOx)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-isopropenyl-2-oxazoline), or PIPOx, is a versatile and biocompatible polymer with significant potential in various biomedical applications, including drug delivery and tissue engineering. Recent in vitro studies have highlighted its immunomodulatory properties, demonstrating its ability to influence the behavior of immune cells such as macrophages and lymphocytes. These characteristics make PIPOx a compelling candidate for the development of novel immunomodulatory therapies. It is important to note that the term "Pifoxime" as initially specified may be a typographical error, as the relevant scientific literature predominantly refers to PIPOx for these applications.

These application notes provide a summary of the in vitro immunomodulatory effects of PIPOx, along with detailed protocols for assessing its impact on immune cell function. The provided methodologies and data are intended to serve as a guide for researchers interested in exploring the immunomodulatory potential of PIPOx in their own work.

Data Presentation

The immunomodulatory effects of PIPOx have been observed in studies using murine splenocytes and the RAW 264.7 macrophage cell line. PIPOx has been shown to stimulate the production of various cytokines, indicating its ability to polarize the immune response. Furthermore, it has been demonstrated to influence macrophage phagocytic activity.

Table 1: Effect of PIPOx on Cytokine Production by Murine Splenocytes

The following table summarizes the approximate concentrations of key cytokines produced by murine splenocytes following in vitro stimulation with PIPOx. This data is extracted from graphical representations in the cited literature and should be considered indicative.

| Cytokine | Stimulus | Concentration (pg/mL) | Predominant T-helper Response |

| IFN-γ | Unstimulated Control | ~50 | - |

| PIPOx (5 mg/mL) | ~250 | Th1 | |

| IL-17 | Unstimulated Control | ~20 | - |

| PIPOx (5 mg/mL) | ~120 | Th17 | |

| IL-4 | Unstimulated Control | ~10 | - |

| PIPOx (5 mg/mL) | ~40 | Th2 | |

| IL-10 | Unstimulated Control | ~30 | - |

| PIPOx (5 mg/mL) | ~150 | Treg |

Data are approximations derived from published graphical data and are intended for comparative purposes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for assessing PIPOx-induced cytokine production in murine splenocytes.

Caption: Hypothesized signaling pathways for PIPOx-mediated macrophage activation.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the immunomodulatory effects of PIPOx.

Protocol 1: Murine Splenocyte Isolation and Culture for Cytokine Profiling

Objective: To isolate murine splenocytes and stimulate them with PIPOx to measure cytokine production.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)

-

70% Ethanol

-

Sterile PBS

-

Red Blood Cell (RBC) Lysis Buffer

-

70 µm cell strainer

-

PIPOx solution (sterile, concentration to be tested)

-

Concanavalin A (ConA) as a positive control

-

96-well cell culture plates

-

Cytokine ELISA kits (for IFN-γ, IL-17, IL-4, IL-10)

Procedure:

-

Spleen Harvest: Euthanize a mouse according to approved institutional guidelines. Sterilize the abdomen with 70% ethanol and aseptically remove the spleen. Place the spleen in a petri dish containing 5 mL of sterile, ice-cold complete RPMI-1640 medium.

-

Cell Suspension Preparation: Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a sterile syringe. Rinse the strainer with an additional 10 mL of medium to collect any remaining cells.

-

RBC Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

-

Washing: Add 10 mL of complete RPMI-1640 medium to neutralize the lysis buffer. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 10 mL of complete RPMI-1640 medium.

-

Cell Counting and Seeding: Resuspend the final cell pellet in a known volume of complete RPMI-1640 medium. Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability. Adjust the cell concentration to 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension per well in a 96-well plate.

-

Stimulation: Add 100 µL of medium (unstimulated control), PIPOx solution (at desired final concentrations), or ConA (positive control, e.g., 5 µg/mL final concentration) to the appropriate wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

-

Cytokine Measurement: Quantify the concentration of IFN-γ, IL-17, IL-4, and IL-10 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: RAW 264.7 Macrophage Phagocytosis Assay

Objective: To assess the effect of PIPOx on the phagocytic capacity of the RAW 264.7 macrophage cell line.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

PIPOx solution (sterile, concentration to be tested)

-

Fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads)

-

Trypan Blue solution (0.4%)

-

24-well cell culture plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM medium at 37°C in a humidified 5% CO2 incubator. Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

PIPOx Treatment: Remove the culture medium and replace it with fresh medium containing PIPOx at the desired concentrations. Include an untreated control. Incubate for 24 hours.

-

Phagocytosis Induction: After the 24-hour pre-treatment with PIPOx, add fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 10:1.

-